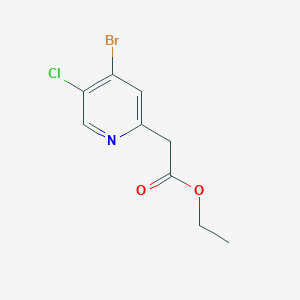

Ethyl 4-bromo-5-chloropyridine-2-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

ethyl 2-(4-bromo-5-chloropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3 |

InChI Key |

PGAQOWVPCHJFOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=N1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for Halogenated Pyridine 2 Acetates

Strategies for the Construction of the Pyridine (B92270) Core

The foundational step in synthesizing complex pyridine derivatives often involves the formation of the heterocyclic ring itself. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Ring-Forming Reactions towards Substituted Pyridines

The de novo synthesis of the pyridine ring provides a direct route to incorporating desired substituents. Most classical syntheses of pyridine rings are based on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.govbaranlab.org

One of the most well-known methods is the Hantzsch Pyridine Synthesis , which involves a condensation reaction between an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. Variations of this method allow for the synthesis of a wide array of substituted pyridines.

Another significant approach involves cycloaddition reactions . The Diels-Alder reaction, particularly using 1-azadienes in inverse-electron-demand cycloadditions, has become a favored method for constructing the pyridine core. baranlab.org A more modern approach employs a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to yield highly substituted pyridines. nih.gov

| Ring Formation Method | Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate; requires subsequent oxidation. |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-dicarbonyl compound | Yields a 2-pyridone derivative. |

| Kröhnke Pyridine Synthesis | α-Picolinium salts, α,β-unsaturated ketones | Versatile method with good yields for various substituents. baranlab.org |

| Cascade Cycloaddition | Alkenylboronic acid, α,β-unsaturated ketoxime | Mild, modular method with good functional group tolerance. nih.gov |

Functionalization of Pre-formed Pyridine Rings

An alternative to de novo synthesis is the modification of an existing pyridine ring. This approach is crucial for introducing functional groups at specific positions, a process often guided by the inherent electronic properties of the pyridine ring or by the use of directing groups. The introduction of the ethyl acetate (B1210297) moiety at the 2-position of the pyridine ring is a key step in the synthesis of the target compound.

Direct C-H functionalization has emerged as a powerful tool, minimizing the need for pre-functionalized starting materials. researchgate.net For instance, palladium-catalyzed C-H arylation can introduce substituents at the C3-position. nih.gov However, functionalization at the C2-position is often facilitated by the nitrogen atom's electronic influence, which increases the acidity of the C2-H bond. nih.gov

A common strategy for introducing a side chain at the C2 position involves the use of pyridine N-oxides. The N-oxide activates the ring, particularly at the 2- and 4-positions, for nucleophilic attack. researchgate.netresearchgate.net Another effective method involves metal-catalyzed cross-coupling reactions. For example, the synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate can be achieved by coupling 5-bromo-2-iodopyridine (B1269129) with diethyl malonate in the presence of a copper(I) iodide catalyst, followed by decarboxylation. chemicalbook.com

Installation of Halogen Substituents

The introduction of halogen atoms onto the pyridine ring is a critical step in the synthesis of compounds like Ethyl 4-bromo-5-chloropyridine-2-acetate. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are challenging and often require harsh conditions. chemrxiv.orgnih.gov Therefore, regioselective halogenation demands carefully chosen strategies.

Regioselective Bromination on the Pyridine Ring

Direct bromination of unsubstituted pyridine requires high temperatures and strong acids, often leading to mixtures of products. youtube.com To achieve regioselectivity, several strategies have been developed.

One approach involves the use of pyridine N-oxides, which activates the ring towards electrophilic attack. researchgate.net Another powerful method is directed ortho-metalation, where a directing group guides the deprotonation and subsequent bromination at a specific position. More recently, electrochemical methods have been developed for the regioselective bromination of electron-rich aromatic rings, including pyridine, using tetrabutylammonium (B224687) bromide (nBu4NBr) under mild conditions. thieme-connect.com In a specific example leading to a precursor for a di-halogenated pyridine, 2-amino-4-chloropyridine (B16104) can be selectively brominated at the 5-position using N-bromosuccinimide (NBS) at 0 °C. google.com

| Method | Reagent | Conditions | Selectivity |

| Electrophilic Substitution | Br₂ / Strong Acid | High Temperature | Typically 3-position; often yields mixtures. nih.gov |

| N-Oxide Activation | (COBr)₂, Et₃N | 0 °C, CH₂Br₂ | Activates 2- and 4-positions. researchgate.net |

| From Amino-pyridines | N-Bromosuccinimide (NBS) | 0 °C, CH₂Cl₂ | Directed by the amino group, e.g., bromination at C5 of 2-amino-4-chloropyridine. google.com |

| Diazotization | NaNO₂, HBr, Br₂ | 0 °C | Sandmeyer-type reaction to replace an amino group with bromine. chemicalbook.com |

Regioselective Chlorination on the Pyridine Ring

Similar to bromination, the direct chlorination of pyridine is often unselective. Radical chlorination can lead to a mixture of chlorinated pyridines. youtube.com Controlled, regioselective chlorination often relies on substrate activation or specialized reagents.

The use of pyridine N-oxides is also effective for directing chlorination. Treatment of a pyridine N-oxide with reagents like oxalyl chloride ((COCl)₂) can achieve regioselective chlorination. researchgate.net For industrial applications, gas-phase chlorination processes have been developed. A two-stage process, where pyridine, chlorine, and an inert gas are passed through a high-temperature zone (350-500 °C) followed by a lower temperature zone, can selectively produce 2-chloropyridine. google.com In the context of building blocks, the diazotization of an aminopyridine in the presence of a chloride source is a classic method to install a chlorine atom. For instance, 2-amino-5-bromopyridine (B118841) can be converted to 2-chloro-5-bromopyridine via a Sandmeyer-type reaction.

Orthogonal Halogenation Approaches

Installing two different halogen atoms, such as bromine and chlorine, at specific positions on the same pyridine ring requires orthogonal synthetic strategies where the installation of one halogen does not interfere with the other. This is typically achieved through a multi-step sequence.

A common strategy begins with a pyridine derivative that already contains one halogen or a group that directs the first halogenation. For example, starting with 2-amino-4-chloropyridine, a bromine atom can be installed regioselectively at the 5-position using NBS. google.com The resulting 2-amino-5-bromo-4-chloropyridine contains both required halogens. The amino group can then be removed or converted to another functional group to proceed toward the final target.

Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence. This method utilizes Zincke imine intermediates, which temporarily transform the electron-deficient pyridine into a series of reactive alkenes. nih.gov This allows for highly regioselective halogenation under mild conditions. By isolating the Zincke imine intermediate after the first halogenation, a second, different halogen can be introduced, providing a route to 3,5-dihalogenated pyridines. chemrxiv.orgnsf.gov This strategy offers excellent control over the placement of two different halogens on the pyridine ring.

Esterification Approaches to Pyridine-2-acetates

The introduction of the ethyl acetate group at the 2-position of the pyridine ring is a critical step. This can be achieved through direct esterification of the corresponding carboxylic acid or by converting other functional groups like nitriles into the desired ester.

Direct esterification of pyridine-2-acetic acid is a common method for preparing the corresponding esters. This typically involves reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of an acid catalyst. google.com

One historical method for esterifying pyridine carboxylic acids involves the use of an acid catalyst like sulfuric acid, followed by neutralization with aqueous ammonia at low temperatures to prevent hydrolysis of the ester product. google.com The purification process often requires solvent extraction and vacuum distillation. google.com A more refined approach utilizes a pre-formed catalyst, which is the salt produced from the combination of a pyridine carboxylic acid ester and an acid like sulfuric acid. google.com This allows for the direct distillation of the product ester from the reaction mixture, and the catalyst can be reused, making the process more efficient. google.com

For the synthesis of ethyl esters of pyridine carboxylic acids, reacting the acid with an alkanol having 4 to 5 carbon atoms in the presence of an inert, water-immiscible organic solvent and a lower alkyl sulfonic acid catalyst is another effective method. google.com The reaction is typically carried out at reflux, with the water formed being removed azeotropically. google.com

The reaction of hydroxyl groups with acetic anhydride (B1165640) in the presence of pyridine as a basic catalyst is a well-established method for forming acetate esters. caltech.edu This method is particularly useful for derivatizing alcohols and can be adapted for the esterification of pyridine-2-acetic acid. caltech.edu The use of 4-dimethylaminopyridine (B28879) (DMAP) can further catalyze the acylation reaction. nih.gov

| Method | Reagents | Key Features |

| Acid-Catalyzed Esterification | Pyridine-2-acetic acid, Ethanol, Sulfuric Acid | Traditional method requiring careful neutralization. google.com |

| Reusable Catalyst | Pre-formed ester-acid salt, Pyridine-2-acetic acid, Ethanol | Allows for direct distillation of the product and catalyst recycling. google.com |

| Azeotropic Esterification | Pyridine-2-acetic acid, Ethanol, Alkyl sulfonic acid, Benzene | Water removal drives the reaction to completion. google.com |

| Acetic Anhydride Method | Pyridine-2-acetic acid, Acetic anhydride, Pyridine/DMAP | Effective for acylation under basic conditions. caltech.edunih.gov |

An alternative to direct esterification is the synthesis from precursor molecules such as pyridine-2-carbonitriles or other activated pyridine derivatives. These methods often provide a more versatile route to substituted pyridine-2-acetates.

One approach involves the synthesis of pyridylacetic acid derivatives from pyridine-N-oxides. The N-oxide is activated, and a nucleophilic substitution is carried out with a reagent like a Meldrum's acid derivative. acs.org This intermediate can then react with a nucleophile, leading to ring-opening and decarboxylation to yield the desired substituted pyridylacetic acid derivative. acs.org

Another strategy starts from a halogenated pyridine. For instance, ethyl 2-(5-bromopyridin-2-yl)acetate has been synthesized from 5-bromo-2-iodopyridine and diethyl malonate in the presence of a copper(I) iodide catalyst and picolinic acid. chemicalbook.com This is followed by decarboxylation using lithium chloride to yield the final product. chemicalbook.com This method highlights a common strategy of building the acetate side chain onto a pre-existing halogenated pyridine ring.

The synthesis of pyridin-4-ols from alkoxyallenes, nitriles, and carboxylic acids represents a three-component approach that can generate highly substituted pyridine rings. chim.it The resulting pyridin-4-ol can be further functionalized. While not a direct route to pyridine-2-acetates, this demonstrates the use of nitriles in constructing the pyridine core which can then be further modified. chim.it

| Precursor | Method | Key Reagents |

| Pyridine-N-oxide | Three-component synthesis | Meldrum's acid derivative, TsCl, NaOMe acs.org |

| Halogenated Pyridine | Cross-coupling and decarboxylation | Diethyl malonate, CuI, Picolinic acid, LiCl chemicalbook.com |

| Nitriles | Three-component reaction | Lithiated alkoxyallenes, Carboxylic acids chim.it |

Advanced Synthetic Strategies for this compound

The synthesis of a specifically substituted compound like this compound requires advanced strategies that allow for precise control over the placement of functional groups. Multicomponent reactions and chemo- and regioselective transformations are powerful tools in this regard.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov These reactions are advantageous due to their atom economy, reduced reaction times, and potential for generating molecular diversity. nih.gov

The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a dihydropyridine, which is then oxidized to the aromatic pyridine. wikipedia.org While the classic Hantzsch synthesis produces symmetrical pyridines, modifications have been developed to allow for the synthesis of unsymmetrical products. baranlab.org

Modern variations of MCRs for pyridine synthesis often employ catalysts to improve yields and reaction conditions. rsc.org For example, nanocatalysts have been used in MCRs for the regioselective synthesis of polysubstituted pyridines. rsc.org These reactions can be carried out under environmentally friendly conditions, such as using microwave irradiation or ultrasonic irradiation, and sometimes in greener solvents like water or even under solvent-free conditions. nih.govwikipedia.orgrsc.org

The types of MCRs for pyridine synthesis can be classified by the bond disconnections involved, such as the [2+2+1+1] approach in the Hantzsch reaction or a [3+2+1] disconnection in modified versions. taylorfrancis.com These reactions are particularly useful for preparing bioactive compounds. taylorfrancis.com

| Reaction Name | Reactants | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium acetate | Forms a dihydropyridine intermediate that requires oxidation. wikipedia.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | A variation leading to substituted 2-pyridones. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated ketone | A two-step process involving condensation and cyclization. acsgcipr.org |

| Nanocatalyst-mediated MCR | Aldehydes, Ketones, Malononitrile, Ammonium acetate | Environmentally friendly, high yields, and catalyst recyclability. rsc.org |

Achieving the specific 4-bromo-5-chloro substitution pattern on the pyridine ring necessitates highly selective reactions. The electron-deficient nature of the pyridine ring means that electrophilic aromatic substitution is generally difficult and often requires harsh conditions. youtube.com

Halogenation: Direct halogenation of pyridine often requires high temperatures and can lead to a mixture of products. youtube.com The regioselectivity of halogenation is influenced by the substituents already present on the ring. For the synthesis of bromo- and chloro-substituted pyridines, starting from a pre-functionalized pyridine is a common strategy.

For example, 2-amino-4-chloropyridine can be brominated at the 5-position using N-bromosuccinimide. google.com The resulting 2-amino-5-bromo-4-chloropyridine can then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced. This approach allows for the introduction of various functional groups at the 2-position.

Similarly, 2-amino-5-chloropyridine (B124133) can be converted to 2-bromo-5-chloropyridine (B189627) via a diazotization reaction in the presence of hydrobromic acid and sodium nitrite. chemicalbook.com

Other Regioselective Functionalizations: The use of directing groups can control the regioselectivity of reactions on the pyridine ring. For instance, the use of a C2 amide has been shown to direct attack to the C4 position of a pyridyne intermediate. nih.gov Strategic placement of substituents can influence the outcome of nucleophilic additions to pyridynes, allowing for the synthesis of highly functionalized pyridines that are otherwise difficult to access. nih.gov

A blocking group strategy has been developed for the regioselective C-4 alkylation of pyridines. chemrxiv.orgnih.gov A maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. chemrxiv.orgnih.gov While this is for alkylation, the principle of using blocking groups to control regioselectivity is a powerful tool in pyridine chemistry.

Chemo-enzymatic methods are also emerging as a way to achieve highly selective transformations. For example, the asymmetric dearomatization of activated pyridines can lead to stereo-defined piperidines, showcasing the potential of biocatalysis in pyridine functionalization. acs.org

| Transformation | Starting Material | Reagents | Selectivity |

| Bromination | 2-amino-4-chloropyridine | N-bromosuccinimide | Regioselective bromination at the 5-position. google.com |

| Sandmeyer Reaction | 2-amino-5-bromo-4-chloropyridine | NaNO₂, HBr/HCl | Replacement of the amino group. |

| Diazotization | 2-amino-5-chloropyridine | NaNO₂, HBr | Conversion of amino group to bromo group. chemicalbook.com |

| Pyridyne Addition | Substituted pyridyl silyl (B83357) triflates | Nucleophiles | Regioselectivity controlled by directing groups. nih.gov |

| C-4 Alkylation | Pyridine | Maleate blocking group, Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | Regioselective alkylation at the C-4 position. nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

Crystallographic studies are fundamental in determining the precise spatial arrangement of atoms within a crystal lattice, offering insights into bonding, conformation, and the forces that govern crystal packing.

Analysis of Molecular Geometries and Conformations

The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction data define the molecule's geometry and conformational preferences. In substituted pyridines, the aromatic ring generally maintains its planarity. The C-C and C-N bond lengths within the pyridine (B92270) ring are typically intermediate between single and double bonds, characteristic of an aromatic system. The attachment of electron-withdrawing halogen atoms can cause slight perturbations in these values and in the endocyclic bond angles.

| Parameter | Typical Value |

|---|---|

| C-N (pyridine) | 1.33 - 1.35 Å |

| C-C (pyridine) | 1.37 - 1.39 Å |

| C-Br | 1.88 - 1.91 Å |

| C-Cl | 1.72 - 1.75 Å |

| C-C-N (angle) | 122° - 125° |

| C-C-C (angle) | 117° - 120° |

Exploration of Supramolecular Architecture and Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal's supramolecular architecture. For halogenated compounds, this analysis is particularly useful for identifying and differentiating weak interactions that stabilize the crystal packing. d-nb.infonih.gov

| Contact Type | Anticipated Contribution (%) | Description |

|---|---|---|

| H···H | ~35 - 50% | Represents the most abundant, though weaker, van der Waals interactions. nih.gov |

| Br···H / H···Br | ~15 - 25% | Indicates the presence of C-H···Br interactions, a form of weak hydrogen bonding. nih.gov |

| Cl···H / H···Cl | ~10 - 15% | Highlights C-H···Cl interactions within the crystal packing. mdpi.com |

| O···H / H···O | ~10 - 15% | Corresponds to hydrogen bonds involving the ester carbonyl oxygen. nih.govmdpi.com |

| C···H / H···C | ~5 - 10% | Reflects contacts involving the aromatic ring system. nih.gov |

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is an essential technique for confirming the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

High-Resolution ¹H NMR Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of Ethyl 4-bromo-5-chloropyridine-2-acetate is expected to show distinct signals corresponding to the different proton environments in the molecule. The pyridine ring contains two aromatic protons. Due to the anisotropic effect of the aromatic ring and the influence of the electron-withdrawing halogen and acetate (B1210297) substituents, these protons are expected to resonate in the downfield region of the spectrum. Their specific chemical shifts and coupling patterns would confirm their positions on the ring.

The ethyl group of the ester moiety gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons, which are split by the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, split by the methylene group. bris.ac.ukazom.com The methylene protons of the acetate linker (-CH₂-COO) would appear as a singlet, as there are no adjacent protons to cause splitting.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | ~8.5 - 8.7 | Singlet (s) | N/A |

| Pyridine H-6 | ~7.4 - 7.6 | Singlet (s) | N/A |

| -O-CH₂-CH₃ (quartet) | ~4.2 - 4.4 | Quartet (q) | ~7.1 |

| Pyridine-CH₂-COO- | ~3.9 - 4.1 | Singlet (s) | N/A |

| -O-CH₂-CH₃ (triplet) | ~1.2 - 1.4 | Triplet (t) | ~7.1 |

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show nine distinct resonances. The five carbons of the pyridine ring resonate at chemical shifts influenced by the nitrogen heteroatom and the halogen substituents. testbook.com Generally, carbons directly attached to nitrogen (C2, C6) appear further downfield. testbook.com Carbons bonded to the electronegative bromine and chlorine atoms (C4, C5) are also significantly shifted.

The carbons of the ethyl acetate group appear in predictable regions: the carbonyl carbon (C=O) is the most deshielded, typically appearing around 170 ppm. The methylene carbons (-O-CH₂) and methyl carbon (-CH₃) of the ethyl group, along with the linker methylene carbon, resonate in the upfield region of the spectrum. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~168 - 171 |

| Pyridine C-2 | ~150 - 153 |

| Pyridine C-6 | ~148 - 151 |

| Pyridine C-3 | ~140 - 143 |

| Pyridine C-5 | ~128 - 132 |

| Pyridine C-4 | ~122 - 125 |

| -O-CH₂-CH₃ | ~61 - 63 |

| Pyridine-CH₂-COO- | ~40 - 43 |

| -O-CH₂-CH₃ | ~13 - 15 |

Advanced 2D NMR Techniques for Structural Connectivity

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural connectivity of this compound. These experiments establish correlations between protons and carbons in the molecule, providing unambiguous evidence for the arrangement of the ethyl acetate group and the substitution pattern on the pyridine ring. However, no published 2D NMR data for this specific compound could be located.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group, including a strong C=O stretching vibration, C-O stretching vibrations, and various C-H stretching and bending vibrations from the ethyl and methylene groups. The aromatic pyridine ring would also exhibit characteristic C=C and C=N stretching vibrations, as well as C-H bending vibrations. The presence of bromine and chlorine substituents would influence the fingerprint region of the spectrum. Without experimental data, a precise table of absorption bands cannot be compiled.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, would provide further information on the vibrational modes of the molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations. The pyridine ring vibrations and the C-Br and C-Cl stretching vibrations would likely be observable in the Raman spectrum. Specific Raman shift data for this compound is not available in the public domain.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Accurate Mass Liquid Chromatography–Mass Spectrometry (LC-MS)

High-resolution LC-MS would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C9H9BrClNO2. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would be a key feature in the mass spectrum. A search of mass spectral databases did not yield any high-resolution mass spectrometry data for this compound.

Electrospray Ionization-Orbitrap Mass Spectrometry

Electrospray Ionization (ESI) coupled with an Orbitrap mass analyzer is a powerful technique for high-resolution and high-accuracy mass measurements. This technique would provide precise mass data for the protonated molecule [M+H]+, further confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments performed on an Orbitrap instrument would elucidate the fragmentation pathways of the molecule, providing valuable structural information. However, no specific ESI-Orbitrap mass spectrometry studies on this compound have been published.

Reactivity Profiles and Mechanistic Studies of Ethyl 4 Bromo 5 Chloropyridine 2 Acetate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the dihalogenated pyridine (B92270) ring of Ethyl 4-bromo-5-chloropyridine-2-acetate is a key transformation pathway. The inherent electronic properties of the pyridine nucleus, combined with the influence of its substituents, dictate the regioselectivity and reaction rates.

Regioselectivity and Site Specificity of Halogen Displacement

In this compound, the pyridine nitrogen atom activates the C2 and C4 positions (ortho and para, respectively) towards nucleophilic attack. The compound features a bromine atom at the activated C4 position and a chlorine atom at the C5 position, which is less activated (meta to the nitrogen). Consequently, nucleophilic attack is overwhelmingly favored at the C4 position, leading to the displacement of the bromide ion.

The typical order of leaving group ability in SNAr reactions is F > Cl > Br > I when the reaction is governed by the first, rate-determining step of nucleophilic attack. However, the intrinsic reactivity of the positions on the pyridine ring is a more dominant factor here. The C4 position is significantly more electrophilic due to the conjugative electron-withdrawing effect of the ring nitrogen, making the C-Br bond at this position the primary site for substitution.

| Position | Halogen | Activation by Pyridine Nitrogen | Predicted Reactivity | Primary Product |

|---|---|---|---|---|

| C4 | Bromo | High (Para) | High | Displacement of Bromide |

| C5 | Chloro | Low (Meta) | Low | No Reaction |

Influence of Electronic and Steric Factors on SNAr Pathways

The reactivity of this compound in SNAr reactions is modulated by a combination of electronic and steric effects exerted by its substituents.

Steric Factors: Steric hindrance can play a role in SNAr reactions. In this molecule, the C4 position is flanked by a chlorine atom and a hydrogen atom. While the chlorine atom is larger than hydrogen, the steric hindrance at the C4 position is generally not significant enough to prevent nucleophilic attack, especially with smaller nucleophiles. The geometry of the transition state in SNAr, where the carbon under attack becomes sp3-hybridized, is sensitive to steric congestion nih.gov. However, the electronic activation at the C4 position is the dominant factor driving the regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, provide efficient methods for the functionalization of this compound. nih.govorganic-chemistry.orgwikipedia.org The selectivity of these reactions is primarily dictated by the differential reactivity of the carbon-halogen bonds.

The general order of reactivity for halogens in the rate-determining oxidative addition step of palladium-catalyzed coupling is I > Br > Cl. libretexts.orgharvard.edu Consequently, the C4-Br bond reacts selectively over the C5-Cl bond. This allows for site-specific modifications, where the bromine at the C4 position can be replaced, leaving the chlorine at the C5 position intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide at the C4 position with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.commdpi.com This methodology is widely used to form biaryl structures. For this compound, this reaction would selectively yield Ethyl 4-aryl-5-chloropyridine-2-acetate.

Sonogashira Coupling: This reaction involves the coupling of the C4-Br bond with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a powerful method for the synthesis of arylalkynes. scirp.orgresearchgate.net The reaction with this compound would selectively produce Ethyl 4-alkynyl-5-chloropyridine-2-acetate.

| Position | Halogen | C-Hal Bond Dissociation Energy | Reactivity in Oxidative Addition | Coupling Reaction |

|---|---|---|---|---|

| C4 | Bromo | Lower | Higher | Suzuki, Sonogashira, etc. |

| C5 | Chloro | Higher | Lower | Unreactive under standard conditions |

Investigation of Catalytic Cycles and Intermediates

The mechanism of palladium-catalyzed cross-coupling reactions is well-established and proceeds through a catalytic cycle involving three main steps: acs.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Br bond of this compound to form a Pd(II) intermediate. harvard.eduyoutube.com This is typically the rate-determining step, and its facility follows the order of C-I > C-Br > C-Cl bond strength. libretexts.org

Transmetalation: The Pd(II) intermediate reacts with the organometallic reagent (e.g., arylboronic acid in Suzuki coupling or a copper acetylide in Sonogashira coupling). The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide. harvard.eduyoutube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. harvard.eduyoutube.com

Throughout the cycle, various palladium complexes act as intermediates. The stability and reactivity of these intermediates are significantly influenced by the ligands coordinated to the palladium center.

Ligand Effects in Cross-Coupling Methodologies

The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions, as it influences the catalyst's stability, activity, and selectivity. nih.govnih.govcolab.ws

Phosphine Ligands: A wide variety of phosphine ligands have been developed and are commonly used. researchgate.netresearchgate.net Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine or biaryl phosphines (e.g., JohnPhos, DavePhos), are often highly effective. nih.govnih.gov They promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalytic species. acs.orgnih.gov The steric and electronic properties of phosphine ligands can be fine-tuned to optimize reaction conditions for specific substrates. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable complexes with palladium. These catalysts often exhibit high turnover numbers and are resistant to deactivation. Sterically hindered NHC ligands have been shown to promote challenging cross-coupling reactions, including those of less reactive aryl chlorides. nih.gov

The development of specialized ligands has enabled cross-coupling reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader substrate scope. nih.govnih.gov For a substrate like this compound, the use of advanced phosphine or NHC ligands can ensure high efficiency and selectivity for coupling at the C4-Br position. nih.gov

Nickel-Catalyzed Cross-Coupling Alternatives

While palladium catalysis is a dominant methodology in cross-coupling reactions, nickel-catalyzed alternatives offer distinct advantages, including cost-effectiveness and unique reactivity patterns, particularly for challenging substrates like polychlorinated pyridines. For a molecule such as this compound, the differential reactivity of the C-Br and C-Cl bonds presents a key chemoselectivity challenge. In nickel-catalyzed systems, the cross-coupling reaction would preferentially occur at the more reactive C-Br bond at the C4-position, leaving the C-Cl bond at C5 intact for subsequent transformations.

The general mechanism for a nickel-catalyzed cross-coupling reaction, for instance a Suzuki-type coupling, involves the oxidative addition of the aryl halide to a Ni(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. The choice of ligand is crucial in modulating the reactivity and selectivity of the nickel catalyst. A variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), have been successfully employed in nickel-catalyzed cross-couplings of heterocyclic halides.

Given the steric hindrance around the C4-position and the electronic effects of the adjacent chlorine and the acetate (B1210297) group at C2, the selection of an appropriate nickel-ligand system is critical for achieving high yields. Bulky electron-rich phosphine ligands or specific NHC ligands can enhance the rate of oxidative addition and reductive elimination, facilitating the coupling process.

A hypothetical reaction scheme for a nickel-catalyzed Suzuki coupling of this compound with an arylboronic acid is presented below:

Hypothetical Nickel-Catalyzed Suzuki Coupling

| Reactant | Reagent | Catalyst | Ligand | Product |

|---|

This selective functionalization at the C4-position highlights the utility of nickel catalysis as a valuable tool for the stepwise elaboration of complex pyridine scaffolds.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool for the preparation of organometallic reagents from organic halides. This reaction is particularly useful for introducing a wide range of functional groups onto aromatic and heteroaromatic rings. In the case of this compound, the presence of two different halogen atoms offers opportunities for regioselective functionalization.

The rate of halogen-metal exchange is known to be significantly faster for bromine than for chlorine when using common organolithium reagents such as n-butyllithium or tert-butyllithium at low temperatures. wikipedia.org This difference in reactivity allows for the selective exchange of the bromine atom at the C4-position, generating a lithiated pyridine intermediate. This intermediate can then be trapped with various electrophiles to introduce a diverse array of substituents at this position.

General Scheme for Halogen-Metal Exchange

| Starting Material | Reagent | Intermediate | Electrophile (E+) | Product |

|---|

Directed ortho-metallation (DoM) is a potent strategy for the regioselective deprotonation of aromatic and heteroaromatic compounds, guided by a directing metalation group (DMG). In this compound, the ester group at the C2-position can potentially act as a DMG, directing deprotonation to the adjacent C3-position. The coordination of a strong lithium base, such as lithium diisopropylamide (LDA), to the carbonyl oxygen of the ester would increase the acidity of the C3 proton, facilitating its abstraction.

However, the presence of the halogen atoms, particularly the bromine, introduces a competing pathway of halogen-metal exchange. At very low temperatures, deprotonation might be favored, but even slight increases in temperature could lead to the preferential bromine-lithium exchange.

Furthermore, the inherent acidity of the pyridine ring protons must be considered. The proton at the C6-position is also activated by the ring nitrogen and the C5-chloro substituent, making it a potential site for deprotonation.

Achieving regiocontrol in the metallation of a polysubstituted pyridine like this compound is a significant challenge due to the interplay of various electronic and steric factors. The choice of the base is paramount in dictating the outcome of the reaction.

Bulky, non-nucleophilic bases, such as LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often employed to favor kinetic deprotonation at the most sterically accessible and acidic site. caltech.edu In this case, the C3-position, being ortho to the directing ester group, would be the kinetically favored site for deprotonation.

Conversely, the use of alkyllithium reagents like n-BuLi is more likely to result in halogen-metal exchange at the C4-position due to the higher reactivity of the C-Br bond.

The table below summarizes the potential outcomes based on the choice of base:

Regiocontrol in the Metallation of this compound

| Base | Primary Reaction Pathway | Major Intermediate |

|---|---|---|

| LDA / LiTMP | Directed ortho-metallation | Ethyl 3-lithio-4-bromo-5-chloropyridine-2-acetate |

Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, is therefore essential to achieve the desired regioselective functionalization of this versatile building block.

Derivatization Reactions of the Ester and Pyridine Moieties

The ethyl acetate group at the C2-position of this compound is amenable to standard transformations of carboxylic acid esters.

Hydrolysis of the ester can be readily achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-5-chloropyridine-2-acetic acid. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric or hydrochloric acid, in an aqueous medium. Base-mediated hydrolysis, or saponification, is usually carried out at room temperature or with gentle heating using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Transesterification allows for the conversion of the ethyl ester to other alkyl esters. This can be accomplished by reacting the starting material with a different alcohol in the presence of an acid or base catalyst. For example, treatment with methanol under acidic conditions would yield mthis compound. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed.

Summary of Ester Derivatization Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis (Acidic) | H2SO4 (aq), heat | 4-bromo-5-chloropyridine-2-acetic acid |

| Hydrolysis (Basic) | 1. NaOH (aq) 2. H3O+ | 4-bromo-5-chloropyridine-2-acetic acid |

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reaction with various electrophiles.

N-Alkylation can be achieved by treating this compound with an alkyl halide, such as methyl iodide or benzyl bromide. This reaction leads to the formation of a pyridinium salt, where the nitrogen atom bears a positive charge. The quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and activating the ring towards nucleophilic attack.

N-Oxidation is another common modification of the pyridine nitrogen. Reaction with an oxidizing agent, typically a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), converts the pyridine nitrogen to an N-oxide. wikipedia.orgchemtube3d.com The resulting pyridine N-oxide exhibits modified reactivity. The N-oxide functionality can direct electrophilic substitution to the C4-position and also facilitates nucleophilic substitution at the C2- and C6-positions. The N-oxide can be subsequently removed by reduction if desired.

Table of Pyridine Nitrogen Modifications

| Modification | Reagent | Product |

|---|---|---|

| N-Alkylation | R-X (e.g., CH3I) | 1-Alkyl-4-bromo-5-chloro-2-(ethoxycarbonylmethyl)pyridinium halide |

These derivatization reactions of both the ester and the pyridine nitrogen moieties further underscore the synthetic utility of this compound as a versatile scaffold for the construction of more complex and functionally diverse pyridine derivatives.

Reactions at the Pyridine Carbon-Hydrogen Bonds

The functionalization of carbon-hydrogen (C-H) bonds on pyridine rings is a significant area of research in organic synthesis, offering a direct route to elaborated pyridine derivatives. nih.govbohrium.com However, the inherent electronic properties of the pyridine nucleus, characterized by its electron-deficient nature, present unique challenges to selective C-H activation. nih.gov For a polysubstituted derivative such as this compound, the reactivity of the remaining C-H bonds is influenced by the electronic and steric effects of the existing bromo, chloro, and ethyl acetate substituents.

The pyridine ring in this compound possesses two C-H bonds at the C-3 and C-6 positions. The electron-withdrawing nature of the nitrogen atom, compounded by the inductive effects of the halogen substituents, renders these C-H bonds generally unreactive towards classical electrophilic aromatic substitution. Consequently, transition-metal-catalyzed C-H functionalization has emerged as the most viable strategy for the derivatization of such electron-poor heterocyclic systems. nih.gov

Detailed experimental studies specifically documenting the C-H bond functionalization of this compound are not extensively reported in publicly available literature. However, based on established principles of pyridine chemistry and C-H activation, a predictive analysis of the reactivity at the C-3 and C-6 positions can be made.

Table 1: Predicted Reactivity of C-H Bonds in this compound in Transition-Metal-Catalyzed Reactions

| Position | Steric Hindrance | Electronic Effects | Predicted Reactivity | Potential Directing Group Influence |

| C-3 | Less hindered | Influenced by adjacent bromo and ethyl acetate groups | Potentially more accessible for sterically demanding catalysts. The acidity of this proton may be increased by the adjacent electron-withdrawing groups. | The ester moiety at C-2 is not typically a strong directing group for C-3 functionalization. |

| C-6 | More hindered (adjacent to nitrogen) | Strongly influenced by the adjacent nitrogen atom (ortho position) | Often the preferred site for functionalization in the absence of strong directing groups at other positions, due to the directing effect of the pyridine nitrogen. nih.gov | The pyridine nitrogen can act as a directing group, favoring functionalization at this position. nih.gov |

Research on related substituted pyridines indicates that palladium-catalyzed reactions are a common method for C-H functionalization. nih.gov The mechanism of these reactions often involves a concerted metalation-deprotonation (CMD) pathway. mdpi.com In such a process, the regioselectivity is a delicate balance between the acidity of the C-H bond, steric accessibility, and the coordinating ability of directing groups. nih.gov

For this compound, the pyridine nitrogen is a potential endogenous directing group that could favor functionalization at the C-6 position. nih.gov However, the steric bulk of a catalyst system could also play a significant role, potentially favoring reaction at the less hindered C-3 position. The electronic influence of the halogen substituents and the ethyl acetate group further complicates predictions without specific experimental data. The development of regioselective C-H functionalization for polysubstituted pyridines remains a significant challenge, often requiring careful optimization of catalysts, ligands, and reaction conditions. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting molecular geometries, energies, and spectroscopic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 4-bromo-5-chloropyridine-2-acetate, this analysis would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The outcome of such a calculation provides precise data on bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Illustrative Geometric Parameters for this compound from a Hypothetical DFT Optimization This table is an example of the typical output from a geometry optimization calculation and does not represent experimentally verified data.

| Parameter | Atom Connections | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | 1.89 | |

| C-Cl | 1.74 | |

| N1-C2 | 1.34 | |

| C=O | 1.21 | |

| **Bond Angles (°) ** | ||

| C3-C4-Br | 119.5 | |

| C4-C5-Cl | 118.9 | |

| C6-N1-C2 | 117.2 | |

| **Torsion Angles (°) ** |

DFT calculations can accurately predict spectroscopic data, which is invaluable for compound characterization. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O stretch, C-H stretch).

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations help in assigning the peaks observed in experimental NMR spectra to specific atoms within the molecule, aiding in structural confirmation.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table is a hypothetical representation of data from a DFT frequency calculation.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1735 |

| C-O (Ester) | Stretching | ~1240 |

| C-Cl | Stretching | ~750 |

| C-Br | Stretching | ~680 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational analyses provide deep insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be distributed over the pyridine (B92270) ring and halogen atoms, while the LUMO would be centered on the electron-deficient ring and the ester group.

Table 3: Illustrative FMO Parameters for this compound This table presents hypothetical values typical for a molecule of this type.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) NBOs and empty (acceptor) NBOs. These interactions, known as hyperconjugation, contribute significantly to molecular stability.

The strength of each interaction is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electron delocalization. In this compound, key interactions would include the delocalization of lone pair (LP) electrons from the nitrogen, oxygen, and halogen atoms into the antibonding (π* or σ*) orbitals of the pyridine ring and ester group.

Table 4: Illustrative NBO Analysis of Key Hyperconjugative Interactions This table is a hypothetical example of E(2) energies from an NBO calculation.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C2-C3) | ~25.5 |

| LP (O1) | π* (C7=O2) | ~18.2 |

| LP (Cl) | σ* (C4-C5) | ~4.1 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

The colors on an MEP map indicate different regions of electrostatic potential:

Red: Regions of most negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

Reactivity Descriptors and Indices

The reactivity of this compound is a key aspect of its chemical profile. Computational chemistry, particularly through the application of Conceptual Density Functional Theory (DFT), provides a powerful framework for understanding and predicting the molecule's behavior in chemical reactions. By calculating various reactivity descriptors, insights into the molecule's stability, and sites of electrophilic or nucleophilic attack can be gained.

Global and Local Reactivity Descriptors (Conceptual DFT)

Conceptual DFT establishes a direct link between the electronic structure of a molecule and its chemical reactivity. This is achieved through the calculation of global and local reactivity descriptors, which quantify the response of a system's energy to a change in its number of electrons. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Global Reactivity Descriptors

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electrophile.

Global Nucleophilicity Index (N): Conversely, the nucleophilicity index measures the molecule's ability to donate electrons. While various scales exist, it is often related to the HOMO energy.

The presence of electron-withdrawing groups, such as the bromo and chloro substituents on the pyridine ring of this compound, is expected to lower the HOMO and LUMO energy levels. This, in turn, influences the global reactivity descriptors. The electron-withdrawing nature of the halogens will likely decrease the chemical potential, making the molecule less prone to donating electrons. Concurrently, the electrophilicity index is expected to be significant, highlighting its potential to react with nucleophiles. The ethyl acetate (B1210297) group at the 2-position can also modulate these properties through its electronic effects.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating capacity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capacity |

Local Reactivity Descriptors

f+(r): for nucleophilic attack (where an electron is accepted).

f-(r): for electrophilic attack (where an electron is donated).

f0(r): for radical attack.

For this compound, the analysis of Fukui functions would likely reveal that the carbon atoms of the pyridine ring are the most probable sites for nucleophilic attack, due to the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The precise locations of the highest f+(r) values would pinpoint the most electrophilic centers. Conversely, the oxygen atoms of the acetate group and the nitrogen of the pyridine ring might be expected to have significant f-(r) values, indicating their nucleophilic character.

Aromaticity Assessments of the Pyridine Ring

The pyridine ring in this compound is an aromatic system, which contributes significantly to its stability and chemical properties. Aromaticity is a multifaceted concept, and several computational indices are used to quantify it.

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(Ropt - Ri)²]

where:

n is the number of bonds in the ring.

α is a normalization constant.

Ropt is the optimal bond length for a given bond type in an aromatic system.

Ri is the actual bond length.

A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. For the pyridine ring in the title compound, the presence of the bromo, chloro, and ethyl acetate substituents will likely cause some distortion of the ring geometry, leading to a HOMA value slightly less than that of unsubstituted pyridine, but still well within the aromatic range.

Nucleus-Independent Chemical Shift (NICS)

The NICS index is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). Aromatic systems are characterized by diatropic ring currents, which induce a shielding effect in the center of the ring, resulting in negative NICS values. Antiaromatic systems, on the other hand, exhibit paratropic ring currents and have positive NICS values.

For this compound, the pyridine ring is expected to exhibit a negative NICS value, confirming its aromatic character. The magnitude of the NICS value can be influenced by the substituents, with electron-withdrawing groups potentially modulating the ring current and thus the calculated NICS value.

| Aromaticity Index | Basis of Calculation | Indication of Aromaticity |

|---|---|---|

| HOMA | Bond lengths | Value approaches 1 |

| NICS | Magnetic shielding | Negative value |

Applications in Advanced Organic Synthesis and Material Science

Ethyl 4-bromo-5-chloropyridine-2-acetate as a Versatile Synthetic Building Block

The unique arrangement of functional groups in this compound provides chemists with a powerful tool for the synthesis of highly substituted pyridine (B92270) derivatives. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the synthetic handles offered by the ester functionality, allows for a stepwise and controlled elaboration of the molecule.

Precursor for Complex Heterocyclic Systems

This compound is an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The halogen atoms at the 4- and 5-positions can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. libretexts.orglibretexts.org This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, leading to the formation of poly-substituted and fused heterocyclic frameworks. nih.govacs.org

For instance, the more reactive C-Br bond can be selectively coupled under palladium catalysis, leaving the C-Cl bond intact for subsequent transformations. researchgate.net This sequential functionalization is a powerful strategy for building intricate molecular structures. Furthermore, the ethyl acetate (B1210297) group can participate in cyclization reactions, leading to the formation of bicyclic systems containing the pyridine ring.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Complex Heterocycles

| Cross-Coupling Reaction | Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted pyridine |

| Stille Coupling | Organostannane | Alkyl-, alkenyl-, or aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Amino-substituted pyridine |

Role in the Synthesis of Orthogonally Functionalized Pyridines

The presence of two different halogen atoms, bromine and chlorine, on the pyridine ring is a key feature that enables the synthesis of orthogonally functionalized pyridines. researchgate.net The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 4-position. znaturforsch.com

Once the 4-position has been modified, the less reactive C-Cl bond at the 5-position can be targeted under different reaction conditions, often requiring a more active catalyst system or higher temperatures. This stepwise approach provides precise control over the introduction of different substituents at specific positions on the pyridine ring, a crucial aspect in the design of molecules with specific biological activities or material properties. nih.gov

Scaffold for the Development of Pyridine-Based Advanced Intermediates

This compound serves as an excellent scaffold for the development of advanced pyridine-based intermediates. The initial functional groups can be transformed into a variety of other functionalities, expanding the synthetic utility of the core structure. For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups.

These transformations, combined with the selective functionalization of the halogenated positions, allow for the creation of a diverse library of polysubstituted pyridines. These intermediates can then be used in the synthesis of high-value molecules, including active pharmaceutical ingredients and components of organic light-emitting diodes (OLEDs) and other advanced materials. researchgate.net

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of a wide range of structurally diverse molecules for high-throughput screening. nih.govpnas.org The multiple reactive sites on this compound make it an ideal substrate for DOS strategies. acs.org

By employing a variety of coupling partners in sequential cross-coupling reactions at the 4- and 5-positions, and by diversifying the functionality of the acetate group, a large library of distinct pyridine derivatives can be synthesized from a single starting material. rsc.org This approach accelerates the discovery of new molecules with interesting biological or physical properties. The ability to systematically vary the substituents at three different positions on the pyridine ring provides a high degree of molecular diversity.

Potential Role in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. rsc.org Pyridine-containing molecules are of great interest in this area due to the ability of the pyridine nitrogen to act as a hydrogen bond acceptor and to coordinate with metal ions. rsc.orgmdpi.com

This compound and its derivatives have the potential to be used as building blocks in supramolecular chemistry. icm.edu.plresearchgate.net The pyridine nitrogen can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the substituents introduced at the 4- and 5-positions can be designed to engage in specific intermolecular interactions, such as hydrogen bonding or π-π stacking, to direct the self-assembly of complex supramolecular architectures.

Conclusion and Future Perspectives

Summary of Key Research Findings

While specific research exclusively focused on ethyl 4-bromo-5-chloropyridine-2-acetate is limited, the broader understanding of pyridine (B92270) chemistry allows for a summary of expected key findings. The presence of both bromo and chloro substituents offers differential reactivity, enabling selective cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are anticipated to be highly effective for introducing aryl or heteroaryl groups at the 4-position (bromo) with high selectivity over the 5-position (chloro). wikipedia.orgyonedalabs.comorganic-chemistry.org The ester moiety at the 2-position provides a handle for hydrolysis, amidation, or reduction, further expanding the diversity of accessible derivatives.

Advanced synthetic methods such as C-H activation could also be envisioned for the functionalization of the remaining C-H bond on the pyridine ring, offering an atom-economical approach to further substitution. acs.orgrsc.orgbeilstein-journals.orgthieme-connect.com The reactivity of the pyridine nitrogen towards alkylation or oxidation to the corresponding N-oxide can be employed to modulate the electronic properties and reactivity of the entire molecule.

Unexplored Reactivity and Derivatization Opportunities

The true potential of this compound lies in the yet-to-be-explored facets of its chemical behavior. The interplay between the two different halogen atoms presents a fascinating area for investigation. Selective metal-halogen exchange reactions, potentially using organolithium or Grignard reagents at low temperatures, could allow for the introduction of a wide array of nucleophiles at either the 4- or 5-position, depending on the reaction conditions.

Furthermore, the combination of the ester and the halogen substituents opens up possibilities for intramolecular cyclization reactions to generate novel fused heterocyclic systems. For instance, after conversion of the ester to a suitable nucleophilic or electrophilic partner, ring-closing reactions could lead to the formation of pyridopyridones, pyridothiazines, or other complex scaffolds. The development of novel heterocyclic compounds is a significant area of research with applications in pharmaceuticals and materials science. mdpi.comresearchgate.netlongdom.orgnih.govnih.govmdpi.com

Below is a table summarizing potential derivatization pathways:

| Reaction Type | Position(s) | Reagents and Conditions | Potential Products |

| Suzuki-Miyaura Coupling | C4 | Arylboronic acid, Pd catalyst, base | 4-Aryl-5-chloropyridine-2-acetates |

| Sonogashira Coupling | C4 | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-5-chloropyridine-2-acetates |

| Buchwald-Hartwig Amination | C4 | Amine, Pd catalyst, base | 4-Amino-5-chloropyridine-2-acetates |

| Metal-Halogen Exchange | C4 or C5 | Organolithium/Grignard reagents | Lithiated/magnesiated intermediates for further reaction |

| Ester Hydrolysis | C2-acetate | Aqueous acid or base | 4-Bromo-5-chloropyridine-2-acetic acid |

| Ester Amidation | C2-acetate | Amine, activating agent | 2-(4-Bromo-5-chloropyridin-2-yl)acetamide derivatives |

| Ester Reduction | C2-acetate | Reducing agents (e.g., LiAlH4) | 2-(4-Bromo-5-chloropyridin-2-yl)ethanol |

| N-Oxidation | Pyridine N | Oxidizing agent (e.g., m-CPBA) | This compound N-oxide |

Outlook for Next-Generation Synthetic Methodologies

The synthesis of highly functionalized pyridines is a continuous area of development in organic chemistry. acs.orglookchem.comnih.govnih.govresearchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org For a molecule like this compound, future synthetic strategies will likely focus on more efficient and sustainable methods. The application of nanocatalysts in multicomponent reactions could provide a greener and more atom-economical route to similar polysubstituted pyridines. researchgate.netrsc.org

Flow chemistry presents another promising avenue. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors could enable safer and more selective transformations of this polyfunctional molecule. This could be particularly advantageous for hazardous reactions or for optimizing the selective functionalization of one halogen over the other.

Potential for Novel Chemical Entities

The structural framework of this compound serves as an excellent starting point for the generation of novel chemical entities with potential biological activity. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. By systematically exploring the derivatization opportunities outlined above, a diverse library of compounds can be synthesized and screened for various therapeutic targets.

The introduction of different substituents at the 4- and 5-positions can modulate the lipophilicity, electronic properties, and steric profile of the molecule, which are critical parameters for drug-receptor interactions. The acetic acid side chain can be modified to introduce pharmacophores that can interact with specific biological targets. The potential to build complex, three-dimensional structures through further reactions on the pyridine core could lead to the discovery of new lead compounds in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Ethyl 4-bromo-5-chloropyridine-2-acetate?

- Answer : The compound is typically synthesized via sequential halogenation and esterification. For example:

Halogenation : Bromination of 5-chloropyridine-2-acetic acid using N-bromosuccinimide (NBS) in DMF at 80°C yields 4-bromo-5-chloropyridine-2-acetic acid.

Esterification : Reaction with ethanol under acidic conditions (e.g., H₂SO₄ catalysis) forms the ethyl ester. Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from a hexane/ethyl acetate mixture .

Q. Which spectroscopic techniques are optimal for structural elucidation?

- Answer :

- NMR : ¹H NMR (CDCl₃) shows pyridine protons (δ 8.6–8.8 ppm, singlet) and ester methylene/methyl groups (δ 4.2–4.4 ppm and δ 1.3–1.4 ppm, respectively). ¹³C NMR confirms the carbonyl (C=O) at ~168 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 292.940 (theoretical: 292.942) with isotopic patterns for Br/Cl .

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) .

Q. What are the solubility and stability considerations for this compound?

- Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Limited solubility in water (<0.1 mg/mL at 25°C) .

- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group. Stability in DMSO-d₆ for NMR analysis is >24 hours .

Q. How does the reactivity of the bromine and chlorine substituents influence functionalization?

- Answer :

- Bromine : Undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce aryl groups .

- Chlorine : Less reactive than Br but can participate in nucleophilic aromatic substitution with strong nucleophiles (e.g., amines under CuI catalysis) .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining its solid-state structure?

- Answer :

- Data Collection : Single crystals grown via slow evaporation (hexane/ethyl acetate). Data collected at 100 K using synchrotron radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters. Halogen (Br/Cl) positions validated using residual density maps. Final R1 < 0.05 .

- Disorder Modeling : For flexible ethyl groups, restraints (SIMU/DELU) maintain reasonable geometry .

Q. How do intermolecular interactions govern crystal packing?

- Answer :

- Hydrogen Bonding : Graph set analysis (Etter’s method) identifies C(6) chains via C–H···O interactions between acetate groups (d = 2.8 Å, θ = 145°) .

- Halogen Interactions : Type II Br···Cl contacts (3.4 Å) stabilize layered packing .

Q. What computational methods predict its electronic properties and regioselectivity?

- Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry. HOMO-LUMO gaps (~4.5 eV) correlate with low electrophilicity.

- NBO Analysis : Charges on Br (-0.21) and Cl (-0.18) explain preferential substitution at Br .

Q. How is HPLC method validation performed for purity assessment?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.